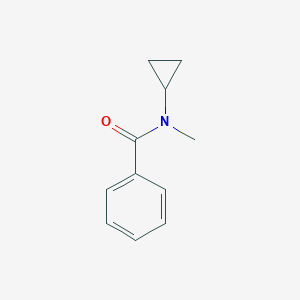
N-cyclopropyl-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-methylbenzamide is an organic compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.2270 g/mol This compound features a benzamide core with a cyclopropyl and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
The synthesis of N-cyclopropyl-N-methylbenzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl₄) . This green and rapid method provides high yields and is eco-friendly. Industrial production methods may vary, but they generally follow similar principles of condensation reactions under controlled conditions.
Analyse Chemischer Reaktionen
N-cyclopropyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-cyclopropyl-N-methylbenzamide is being investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets effectively. Its structural features may enhance metabolic stability and lipophilicity, improving bioavailability. The compound has been studied as an intermediate in synthesizing more complex organic molecules, contributing to drug development processes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacteria and fungi by interacting with microbial enzymes or membranes, potentially leading to new treatments for infections .
Table 1: Summary of Biological Activities
Anticancer Research
The compound is also under investigation for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways. Its halogen substituents have been noted to enhance cytotoxicity, making it comparable to established chemotherapeutics in vitro .
A case study demonstrated significant anticancer effects against various cell lines, revealing IC50 values that indicate strong efficacy in inhibiting tumor growth. The presence of the cyclopropyl group may play a critical role in enhancing the compound's activity by improving its interaction with cellular targets .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
- Antimicrobial Studies : A study published in a peer-reviewed journal reported that derivatives of this compound showed promising results against resistant bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .
- Anticancer Activity : Another investigation focused on the compound's interaction with specific cancer cell lines, demonstrating its ability to inhibit cell proliferation effectively. The study emphasized the importance of structural modifications on the benzamide moiety to enhance biological activity .
Wirkmechanismus
The mechanism of action of N-cyclopropyl-N-methylbenzamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary, it generally exerts its effects by binding to target proteins or enzymes, altering their activity and leading to various biological responses .
Vergleich Mit ähnlichen Verbindungen
N-cyclopropyl-N-methylbenzamide can be compared with other benzamide derivatives, such as N-methylbenzamide and N-cyclopropylbenzamide. These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications
Eigenschaften
CAS-Nummer |
155940-92-4 |
|---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
N-cyclopropyl-N-methylbenzamide |
InChI |
InChI=1S/C11H13NO/c1-12(10-7-8-10)11(13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI-Schlüssel |
YJGOXHXGSNBHRI-UHFFFAOYSA-N |
SMILES |
CN(C1CC1)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CN(C1CC1)C(=O)C2=CC=CC=C2 |
Synonyme |
Benzamide, N-cyclopropyl-N-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















